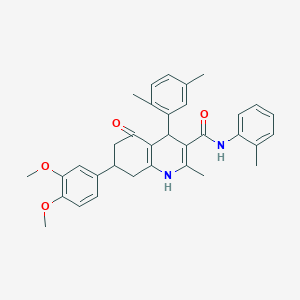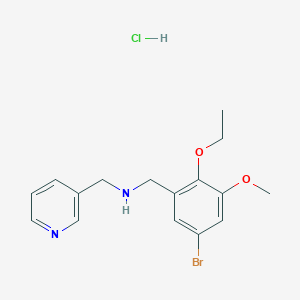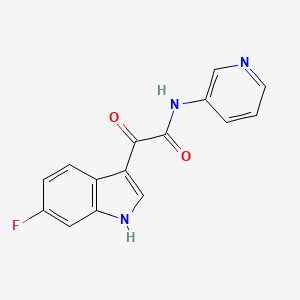![molecular formula C19H23N3O4S B4734652 4-(acetylamino)-N-{4-[(butylamino)sulfonyl]phenyl}benzamide](/img/structure/B4734652.png)
4-(acetylamino)-N-{4-[(butylamino)sulfonyl]phenyl}benzamide
Vue d'ensemble
Description
4-(acetylamino)-N-{4-[(butylamino)sulfonyl]phenyl}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that targets multiple protein kinases involved in tumor cell proliferation and angiogenesis. It was first developed as a potential anti-cancer drug by the pharmaceutical company Bayer AG, and has since been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
4-(acetylamino)-N-{4-[(butylamino)sulfonyl]phenyl}benzamide 43-9006 exerts its anti-cancer effects through several mechanisms. It inhibits the activity of Raf-1 and B-Raf, which are involved in the MAPK/ERK signaling pathway that regulates cell proliferation and survival. It also inhibits the activity of VEGFR-2, which is involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors.
Biochemical and Physiological Effects:
4-(acetylamino)-N-{4-[(butylamino)sulfonyl]phenyl}benzamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of tumor cells in vitro and in vivo, and also inhibits angiogenesis. It has been shown to induce apoptosis, or programmed cell death, in tumor cells. Additionally, it has been shown to modulate the immune response by inhibiting the activity of T cells and natural killer cells, which can contribute to tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(acetylamino)-N-{4-[(butylamino)sulfonyl]phenyl}benzamide 43-9006 in lab experiments is its specificity for multiple protein kinases involved in tumor cell proliferation and angiogenesis. This allows for targeted inhibition of these pathways, potentially leading to more effective anti-cancer therapies. However, one limitation is that it may not be effective in all types of cancer, and may have limited efficacy in certain patient populations.
Orientations Futures
There are several potential future directions for research on 4-(acetylamino)-N-{4-[(butylamino)sulfonyl]phenyl}benzamide 43-9006. One area of interest is the development of combination therapies that target multiple pathways involved in tumor growth and angiogenesis. Another area of interest is the development of biomarkers that can predict patient response to 4-(acetylamino)-N-{4-[(butylamino)sulfonyl]phenyl}benzamide 43-9006, allowing for more personalized treatment approaches. Additionally, there is ongoing research into the potential use of 4-(acetylamino)-N-{4-[(butylamino)sulfonyl]phenyl}benzamide 43-9006 in other disease states, such as cardiovascular disease and inflammatory disorders.
Applications De Recherche Scientifique
4-(acetylamino)-N-{4-[(butylamino)sulfonyl]phenyl}benzamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in tumor cell proliferation and angiogenesis. As a result, it has been investigated as a potential treatment for several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
Propriétés
IUPAC Name |
4-acetamido-N-[4-(butylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-3-4-13-20-27(25,26)18-11-9-17(10-12-18)22-19(24)15-5-7-16(8-6-15)21-14(2)23/h5-12,20H,3-4,13H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLQWDVVKVAMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(acetylamino)-N-[4-(butylsulfamoyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(2,3-dimethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4734570.png)
![6-({1-[3-(3,4-dimethylphenoxy)propyl]-1H-indol-3-yl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4734574.png)
![N-(3-fluorophenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4734581.png)



![2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-1-naphthylacetamide](/img/structure/B4734600.png)

![3-(4-methylphenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4734622.png)

![2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4734647.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4734648.png)
![butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B4734649.png)
![N-(4-ethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4734658.png)